molecular formula C11H9ClN2O2 B11489737 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Cat. No.: B11489737
M. Wt: 236.65 g/mol
InChI Key: MOTWKVACXVQFCY-UHFFFAOYSA-N
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Description

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a chemical compound with the molecular formula C11H9ClN2O2 and a molecular weight of 236.65436 g/mol This compound is part of the benzamide family and features a benzene ring substituted with a chloro group and an oxazole ring

Preparation Methods

The synthesis of 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-methyl-3-amino-1,2-oxazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets within cells. For instance, in cancer cells, it may inhibit key enzymes or signaling pathways that are essential for cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide

InChI

InChI=1S/C11H9ClN2O2/c1-7-6-10(14-16-7)13-11(15)8-4-2-3-5-9(8)12/h2-6H,1H3,(H,13,14,15)

InChI Key

MOTWKVACXVQFCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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